molecular formula C9H10ClNO3S B14812047 4-Chloro-2-cyclopropoxybenzenesulfonamide

4-Chloro-2-cyclopropoxybenzenesulfonamide

Cat. No.: B14812047
M. Wt: 247.70 g/mol
InChI Key: BRTGXGRCNCYEBX-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropoxybenzenesulfonamide is an organic compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.70 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropoxybenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopropyl alcohol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Chlorobenzenesulfonyl chloride+Cyclopropyl alcoholThis compound\text{4-Chlorobenzenesulfonyl chloride} + \text{Cyclopropyl alcohol} \rightarrow \text{this compound} 4-Chlorobenzenesulfonyl chloride+Cyclopropyl alcohol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropoxybenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

4-Chloro-2-cyclopropoxybenzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it may inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition can lead to the disruption of bacterial cell growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-nitrobenzenesulfonamide
  • 4-Chloro-2-methoxybenzenesulfonamide
  • 4-Chloro-2-aminobenzenesulfonamide

Uniqueness

4-Chloro-2-cyclopropoxybenzenesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. The cyclopropoxy group can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C9H10ClNO3S

Molecular Weight

247.70 g/mol

IUPAC Name

4-chloro-2-cyclopropyloxybenzenesulfonamide

InChI

InChI=1S/C9H10ClNO3S/c10-6-1-4-9(15(11,12)13)8(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2,(H2,11,12,13)

InChI Key

BRTGXGRCNCYEBX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Cl)S(=O)(=O)N

Origin of Product

United States

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